Product packaging for Magnesium,bromo[3-(phenylmethoxy)phenyl]-(Cat. No.:CAS No. 36281-96-6)

Magnesium,bromo[3-(phenylmethoxy)phenyl]-

Cat. No.: B1590732
CAS No.: 36281-96-6
M. Wt: 287.43 g/mol
InChI Key: FWYMDMSRNJRWBW-UHFFFAOYSA-M
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Description

Magnesium,bromo[3-(phenylmethoxy)phenyl]- is an organomagnesium bromide compound (Grignard reagent) of value in synthetic organic chemistry. Its structure features a benzyl-protected oxygen chain, making it a versatile building block for introducing a 3-(benzyloxy)propyl group into target molecules. Grignard reagents are widely used in research and industrial settings for forming new carbon-carbon bonds, a fundamental step in constructing complex organic compounds . They typically act as nucleophiles, attacking electrophilic carbon atoms in substrates such as carbonyl groups (in aldehydes, ketones, or carbon dioxide), which enables the synthesis of a diverse range of alcohols, carboxylic acids, and other intermediates . This specific reagent, with its ether functional group, is particularly useful for synthesizing compounds that require subsequent deprotection of the alcohol, offering a strategic pathway in multi-step synthesis. The product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrMgO B1590732 Magnesium,bromo[3-(phenylmethoxy)phenyl]- CAS No. 36281-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;phenylmethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMDMSRNJRWBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36281-96-6
Record name 36281-96-6
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Synthetic Methodologies for the Preparation of Magnesium,bromo 3 Phenylmethoxy Phenyl

Precursor Synthesis and Derivatization Strategies

The most common precursor for the synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- is 1-Bromo-3-(phenylmethoxy)benzene. The stability and reactivity of this precursor are crucial for the successful formation of the Grignard reagent.

Synthesis of 1-Bromo-3-(phenylmethoxy)benzene

The synthesis of 1-Bromo-3-(phenylmethoxy)benzene is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of 3-bromophenol (B21344) with benzyl (B1604629) bromide in the presence of a base. A reported procedure using potassium carbonate (K₂CO₃) as the base in acetone (B3395972) solvent, refluxed for 15 hours, yields the desired product in high purity. One study reported a yield of 97% for this reaction, affording the product as a white solid.

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ from the reaction of 3-bromophenol with the base, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.

Table 1: Synthesis of 1-Bromo-3-(phenylmethoxy)benzene via Williamson Ether Synthesis

ReactantsBaseSolventReaction TimeYield
3-Bromophenol, Benzyl bromideK₂CO₃Acetone15 hours97%

Alternative Halogenated Precursors

While 1-Bromo-3-(phenylmethoxy)benzene is the most common precursor, other halogenated analogues can also be considered for the synthesis of the corresponding Grignard reagent. These include 1-chloro-3-(phenylmethoxy)benzene and 1-iodo-3-(phenylmethoxy)benzene.

The synthesis of 1-chloro-3-(phenylmethoxy)benzene can be achieved through various routes, including the reaction of 1-chloro-3-nitrobenzene (B92001) with benzyl alcohol. Another approach involves the reaction of 1,3-dichlorobenzene (B1664543) with sodium methoxide, which can be adapted to use sodium benzyloxide.

For the iodo-analogue, 1-iodo-3-(phenylmethoxy)benzene can be prepared by the alkylation of 3-iodophenol (B1680319) with benzyl bromide, similar to the Williamson ether synthesis of the bromo-compound. The choice of halogen in the precursor can influence the subsequent Grignard reagent formation, with iodides generally being more reactive than bromides, and bromides more reactive than chlorides.

Direct Magnesium Insertion Reactions

The direct reaction of an organic halide with metallic magnesium is the most traditional method for preparing Grignard reagents. wikipedia.org This heterogeneous reaction involves the insertion of magnesium into the carbon-bromine bond of 1-Bromo-3-(phenylmethoxy)benzene.

Optimization of Reaction Conditions (Solvent Effects, Temperature, Activators)

The success of a Grignard reaction is highly dependent on the reaction conditions. The choice of solvent, reaction temperature, and the use of activators can significantly impact the yield and selectivity of the formation of Magnesium,bromo[3-(phenylmethoxy)phenyl]-.

Solvent Effects: Ethereal solvents are essential for the formation of Grignard reagents as they solvate and stabilize the organomagnesium compound. wikipedia.org Tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are the most commonly used solvents. 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, has also been shown to be an effective solvent for Grignard reactions, in some cases suppressing the formation of Wurtz coupling by-products. The solvent can influence the reactivity of the Grignard reagent through the Schlenk equilibrium.

Temperature: The formation of Grignard reagents is an exothermic process. While some reactions are initiated at room temperature and may require heating to go to completion, for functionalized aryl bromides, lower temperatures are often preferred to minimize side reactions. The use of highly reactive magnesium, such as Rieke magnesium, can allow for the formation of functionalized Grignard reagents at temperatures as low as -78 °C.

Activators: The surface of commercially available magnesium is often coated with a layer of magnesium oxide, which can inhibit the reaction. To initiate the Grignard formation, various activators can be used. Common activators include a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the oxide layer. Chemical activators like diisobutylaluminum hydride (DIBAL-H) have also been reported to be effective, allowing for initiation at lower temperatures. researchgate.net

Table 2: Factors Influencing Direct Magnesium Insertion for Grignard Reagent Formation

ParameterConditions/OptionsEffect on Reaction
Solvent Diethyl ether, THF, 2-MeTHFStabilizes the Grignard reagent; influences reactivity and side products.
Temperature Ambient to reflux; low temperatures (-78 °C) with activated MgControls reaction rate and minimizes side reactions.
Activators Iodine, 1,2-dibromoethane, DIBAL-H, mechanical stirringInitiates the reaction by removing the passivating MgO layer.

Influence of Magnesium Morphology and Purity on Yield and Selectivity

The physical form and purity of the magnesium metal are critical parameters in the synthesis of Grignard reagents.

Morphology: Magnesium is commercially available in various forms, including turnings, powder, and ribbon. Magnesium turnings are widely used. Finer magnesium particles, such as powder, have a larger surface area, which can lead to a faster reaction rate. However, magnesium powder can also be more difficult to handle, potentially pyrophoric, and more susceptible to surface oxidation, which can hinder the reaction. In some cases, the high reactivity of magnesium powder can lead to a higher incidence of side reactions, such as Wurtz coupling. Studies have shown that for some systems, fine magnesium turnings provide a good balance of reactivity and handling.

Purity: While high-purity magnesium is often recommended for Grignard reactions, some studies suggest that modest amounts of certain metallic impurities may not significantly impair the reaction. The most critical factor is often the nature of the magnesium surface, which should be free of excessive oxidation. Washing magnesium turnings with dilute acid to remove the oxide layer, followed by drying, is a common practice to enhance reactivity.

Table 3: Effect of Magnesium Morphology on Grignard Reagent Formation

Magnesium MorphologyRelative Surface AreaGeneral ReactivityPotential Issues
TurningsModerateModerate, controllableMay require activation
PowderHighHigh, potentially rapidIncreased risk of side reactions, pyrophoric, surface oxidation
RibbonLowLow, slower reactionLess commonly used for Grignard synthesis

Halogen-Metal Exchange Reactions

An alternative to the direct insertion of magnesium is the halogen-metal exchange reaction. This method is particularly useful for preparing functionalized Grignard reagents that may not be stable under the conditions of direct synthesis. The reaction involves treating the aryl bromide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl) or a more reactive variant.

A significant advancement in this area is the use of "Turbo-Grignard" reagents, such as a 1:1 mixture of i-PrMgCl and lithium chloride (LiCl). organic-chemistry.orgrsc.org The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, leading to a more reactive species that can undergo halogen-metal exchange with aryl bromides at lower temperatures and with greater functional group tolerance. organic-chemistry.org This method is particularly well-suited for substrates like 1-Bromo-3-(phenylmethoxy)benzene, where the ether linkage is a functional group to be preserved.

The reaction of 1-Bromo-3-(phenylmethoxy)benzene with i-PrMgCl or i-PrMgCl·LiCl would proceed via an equilibrium, where the more stable aryl Grignard reagent is favored. The reaction is typically carried out in an ethereal solvent like THF. For aryl bromides, the exchange reaction is generally slower than for aryl iodides but faster than for aryl chlorides. The use of i-PrMgCl·LiCl has been shown to significantly accelerate the Br/Mg exchange for a variety of substituted bromobenzenes. rsc.org

Table 4: Halogen-Metal Exchange for the Preparation of Aryl Grignard Reagents

Exchange ReagentSubstrateGeneral ConditionsAdvantages
i-PrMgClAryl bromideTHF, temperature variesGood for some substrates, commercially available.
i-PrMgCl·LiClAryl bromideTHF, -15 °C to room temp.Higher reactivity, better functional group tolerance, faster reaction rates. organic-chemistry.orgrsc.org
i-PrMgCl/n-BuLiBromoheterocycles with acidic protonsTHF, 0 °C to -20 °CEffective for substrates with acidic protons. nih.gov

Lithium-Halogen Exchange Followed by Transmetalation

One effective, albeit indirect, route to Magnesium,bromo[3-(phenylmethoxy)phenyl]- is through a lithium-halogen exchange reaction, followed by transmetalation with a magnesium salt. This two-step process begins with the reaction of the starting material, 1-bromo-3-(phenylmethoxy)benzene, with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

The lithium-halogen exchange is a rapid reaction, particularly for aryl bromides, and is often conducted at low temperatures (e.g., -78 °C) in an aprotic ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. nih.govwikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This step generates the corresponding aryllithium intermediate, 3-(phenylmethoxy)phenyllithium.

Reaction Scheme: Lithium-Halogen Exchange 1-bromo-3-(phenylmethoxy)benzene + n-BuLi → 3-(phenylmethoxy)phenyllithium + n-BuBr

Following the formation of the aryllithium species, a transmetalation step is performed. This involves the addition of a magnesium halide, most commonly magnesium bromide (MgBr₂), to the reaction mixture. The more electropositive lithium is exchanged for magnesium, yielding the desired Grignard reagent, Magnesium,bromo[3-(phenylmethoxy)phenyl]-. wikipedia.org

Reaction Scheme: Transmetalation 3-(phenylmethoxy)phenyllithium + MgBr₂ → Magnesium,bromo[3-(phenylmethoxy)phenyl]- + LiBr

This method is particularly useful when direct reaction with magnesium metal is sluggish or when high purity of the Grignard reagent is required. However, it necessitates the use of highly reactive and pyrophoric organolithium reagents, which requires stringent anhydrous and inert atmosphere conditions. researchgate.net

Table 1: Reaction Parameters for Lithium-Halogen Exchange and Transmetalation
ParameterConditionRationale/Notes
Starting Material 1-bromo-3-(phenylmethoxy)benzeneThe aryl bromide precursor.
Exchange Reagent n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)Strong organolithium bases to facilitate the Br-Li exchange. researchgate.net
Solvent Tetrahydrofuran (THF), Diethyl etherAprotic ethereal solvents are required to solvate the organometallic species and prevent reaction. wikipedia.org
Temperature Typically -78 °C to 0 °CLow temperatures are crucial to minimize side reactions and ensure the stability of the aryllithium intermediate. acs.org
Transmetalation Agent Magnesium bromide (MgBr₂)Provides the magnesium source to form the Grignard reagent.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent quenching of the highly reactive organolithium and Grignard reagents by atmospheric oxygen or moisture. miracosta.edu

Magnesium-Halogen Exchange Utilizing Alkylmagnesium or Arylmagnesium Halides

A more direct and increasingly popular method for preparing functionalized Grignard reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]- is through a magnesium-halogen exchange reaction. harvard.edu This approach avoids the direct use of magnesium metal and offers excellent functional group tolerance. clockss.org The process involves treating the aryl bromide, 1-bromo-3-(phenylmethoxy)benzene, with a more reactive, pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu

The development of "Turbo-Grignard" reagents, such as the isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has significantly enhanced the efficiency and scope of this method. wikipedia.orgrsc.org The presence of lithium chloride breaks down the dimeric aggregates of the Grignard reagent, increasing its solubility and reactivity, which allows the Br/Mg exchange to proceed rapidly under mild conditions, often at temperatures between -20 °C and room temperature. wikipedia.orgthieme-connect.de This is a considerable advantage over traditional Grignard preparations which can be difficult to initiate. wikipedia.org

Reaction Scheme: Magnesium-Halogen Exchange 1-bromo-3-(phenylmethoxy)benzene + i-PrMgCl·LiCl → Magnesium,bromo[3-(phenylmethoxy)phenyl]-·LiCl + i-PrBr

This method is highly chemoselective and tolerates a wide array of sensitive functional groups, which might not be compatible with the conditions of classical Grignard synthesis or lithium-halogen exchange. researchgate.netresearchgate.net The reaction is homogeneous and generally proceeds to completion, providing a high yield of the desired arylmagnesium halide. wikipedia.org

Table 2: Comparison of Exchange Reagents for Magnesium-Halogen Exchange
ReagentTypical ConditionsAdvantagesDisadvantages
Isopropylmagnesium chloride (i-PrMgCl) THF, 0 °C to RTCommercially available, good for many substrates. harvard.eduMay be sluggish for less activated aryl bromides.
Isopropylmagnesium bromide (i-PrMgBr) THF, 0 °C to RTSimilar reactivity to i-PrMgCl.Less soluble than the chloride counterpart. harvard.edu
i-PrMgCl·LiCl (Turbo-Grignard) THF, -20 °C to RTHighly reactive, fast exchange rates, excellent functional group tolerance, reliable initiation. wikipedia.orgresearchgate.netRequires preparation or purchase of the complexed reagent.

Alternative Organometallic Route Precursors and Transformations (e.g., Boron-Magnesium Exchange)

While less common for this specific compound, transformations from other organometallic precursors represent a viable synthetic strategy. One such alternative is the boron-magnesium exchange. This method would typically start with an arylboronic acid or ester, such as 3-(phenylmethoxy)phenylboronic acid pinacol (B44631) ester.

The synthesis of boronic esters can be achieved through palladium-catalyzed borylation of the corresponding aryl halide. google.com Once the boronic ester is formed, it can be subjected to a boron-magnesium exchange by treatment with a suitable Grignard reagent, like ethylmagnesium bromide, in an ethereal solvent. This approach leverages the well-established chemistry of boronic acids and their high functional group compatibility.

A key advantage of this route is the ability to perform the metal-halogen exchange in the presence of the boronic ester, trapping the reactive organomagnesium intermediate as it forms. This "in-situ quench" method can improve safety and yield by preventing the accumulation of the reactive species. acs.org

Reaction Scheme: Boron-Magnesium Exchange 3-(phenylmethoxy)phenyl-B(OR)₂ + R'MgX → Magnesium,bromo[3-(phenylmethoxy)phenyl]- + R'B(OR)₂

This route offers an alternative pathway that can be beneficial if the starting arylboronic ester is more readily available or if specific reaction conditions are required that are incompatible with other methods.

Considerations for Scale-Up in Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- from the laboratory bench to pilot or industrial scales introduces several critical considerations to ensure safety, efficiency, and consistency. technologynetworks.com

Key Scale-Up Challenges:

Heat Management: Grignard reagent formation, whether by direct reaction with magnesium or via exchange, is highly exothermic. aiche.org On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. acs.org This can lead to a dangerous thermal runaway. Effective heat management through reactor jacketing, internal cooling coils, and controlled addition rates of reagents is paramount. acs.org

Initiation: The direct reaction of 1-bromo-3-(phenylmethoxy)benzene with magnesium turnings can have an unpredictable induction period. On a large scale, a delayed but sudden initiation can release a massive amount of energy. Methods to ensure reliable initiation include using chemical activators (e.g., a small crystal of iodine) or, more reliably, adding a small amount of pre-formed Grignard reagent to the reactor to begin the reaction smoothly. google.comprepchem.com

Mass Transfer and Mixing: In heterogeneous reactions involving solid magnesium, efficient stirring is crucial to ensure the metal surface is exposed to the halide solution. aiche.org Inadequate mixing can lead to localized "hot spots" and reduced yields. As reactor size increases, the challenges of achieving homogeneous mixing intensify.

Solvent and Reagent Purity: The requirement for strictly anhydrous conditions becomes more challenging on a larger scale. miracosta.edu Water contamination will destroy the Grignard reagent and can pose a safety hazard. Solvents and reagents must be rigorously dried, and the entire system must be maintained under an inert atmosphere (e.g., nitrogen).

Continuous Flow Processing: To mitigate many of the hazards associated with large-batch Grignard synthesis, continuous flow reactors are increasingly being adopted for both lab and pilot-scale production. acs.orgresearchgate.net These systems offer superior heat and mass transfer due to their high surface-area-to-volume ratio, smaller reaction volumes (reducing risk), and enable better process control, often leading to higher selectivity and yields. aiche.orgchemrxiv.org

Table 3: Scale-Up Considerations and Mitigation Strategies
ChallengeRiskMitigation Strategy
Exothermicity Thermal runaway, pressure build-up. acs.orgControlled reagent addition, efficient reactor cooling, use of flow chemistry. aiche.orgresearchgate.net
Initiation Delay Uncontrolled, rapid reaction upon initiation.Use of activators (iodine), addition of a "heel" of pre-formed Grignard reagent. google.com
Mixing Localized overheating, low yield.High-torque mechanical stirring, appropriate reactor and impeller design.
Wurtz Coupling Formation of biphenyl (B1667301) side-products, reduced yield.Maintain an excess of magnesium, use continuous flow processing. researchgate.netchemrxiv.org
Safety Flammability of ether solvents, reactivity of reagents. Use of higher-boiling point solvents (e.g., 2-MeTHF), robust engineering controls, inert atmosphere. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Magnesium,bromo 3 Phenylmethoxy Phenyl

Nucleophilic Addition Reactions

As a potent nucleophile, Magnesium,bromo[3-(phenylmethoxy)phenyl]- readily attacks electrophilic carbon centers, most notably the carbon atom of carbonyl groups and other related functionalities. masterorganicchemistry.com These reactions proceed via a nucleophilic addition mechanism, which is a cornerstone of Grignard chemistry for the construction of more complex molecular architectures, particularly alcohols. libretexts.org

Additions to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The reaction of Magnesium,bromo[3-(phenylmethoxy)phenyl]- with carbonyl compounds is a classic and highly efficient method for alcohol synthesis. libretexts.org The fundamental mechanism involves the nucleophilic attack of the aryl carbanion equivalent on the electrophilic carbonyl carbon. libretexts.org This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org

The class of alcohol produced depends on the nature of the starting carbonyl compound:

Aldehydes: Reaction with aldehydes, such as acetaldehyde, affords secondary alcohols. libretexts.org

Ketones: Reaction with ketones, like acetone (B3395972), results in the formation of tertiary alcohols. vaia.com

Esters and Amides: These substrates typically react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy (from esters) or amino (from amides) group to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after hydrolysis. libretexts.org

The table below illustrates the expected products from the reaction of Magnesium,bromo[3-(phenylmethoxy)phenyl]- with various carbonyl substrates.

SubstrateCarbonyl TypeExpected Product after HydrolysisProduct Class
AcetaldehydeAldehyde1-(3-(Benzyloxy)phenyl)ethanolSecondary Alcohol
Benzophenone (B1666685)Ketone(3-(Benzyloxy)phenyl)diphenylmethanolTertiary Alcohol
AcetoneKetone2-(3-(Benzyloxy)phenyl)propan-2-olTertiary Alcohol
Ethyl acetateEster2-(3-(Benzyloxy)phenyl)propan-2-olTertiary Alcohol
N,N-DimethylformamideAmide3-(Benzyloxy)benzaldehydeAldehyde

This table presents hypothetical reaction outcomes based on established Grignard reactivity principles.

Reactions with Nitriles and Imine Derivatives

Magnesium,bromo[3-(phenylmethoxy)phenyl]- can also undergo nucleophilic addition to carbon-nitrogen multiple bonds, such as those found in nitriles and imines.

Nitriles: The reaction with a nitrile initially forms an N-magnesio imine intermediate after the nucleophilic addition across the C≡N triple bond. This intermediate is not isolated but is hydrolyzed during aqueous workup to yield a ketone. doubtnut.com For example, the reaction with acetonitrile (B52724) would be expected to produce 3'-benzyloxyacetophenone.

Imines: Imines, which feature a C=N double bond, react with Grignard reagents in a manner analogous to aldehydes and ketones. The nucleophilic addition of the aryl group to the imine carbon results in the formation of a magnesium amide salt, which upon hydrolysis, yields a secondary amine. nih.gov The reaction with an N-substituted imine provides a route to secondary amines with a newly installed 3-(benzyloxy)phenyl group.

The following table summarizes these transformations.

SubstrateFunctional GroupIntermediateFinal Product after Hydrolysis
AcetonitrileNitrileN-Magnesio-1-(3-(benzyloxy)phenyl)ethan-1-imine3'-Benzyloxyacetophenone
N-BenzilideneanilineImineMagnesium amide saltN-((3-(Benzyloxy)phenyl)(phenyl)methyl)aniline

This table outlines expected products based on general Grignard reaction mechanisms.

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

When reacting with α,β-unsaturated aldehydes and ketones, Grignard reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]- can undergo two possible modes of addition: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. libretexts.org

1,2-Addition: This is the direct attack on the carbonyl carbon, leading to a homoallylic alcohol after workup. This pathway is often favored for sterically unhindered substrates and highly reactive Grignard reagents. researchgate.net

1,4-Addition (Conjugate Addition): This involves the addition of the nucleophile to the β-carbon of the conjugated system. This forms an enolate intermediate, which is then protonated at the α-carbon during workup to yield a saturated ketone with the aryl group at the β-position. libretexts.org

The regioselectivity of the reaction (1,2- vs. 1,4-addition) is influenced by several factors, including the steric hindrance of the substrate and the Grignard reagent, the solvent, and the presence of catalytic additives like copper(I) salts, which strongly promote 1,4-addition. researchgate.net For a typical aryl Grignard reagent, a mixture of both products can be expected, though 1,2-addition is often predominant in the absence of a copper catalyst. nih.gov

SubstrateExpected 1,2-Addition ProductExpected 1,4-Addition Product
Cyclohex-2-en-1-one1-(3-(Benzyloxy)phenyl)cyclohex-2-en-1-ol3-(3-(Benzyloxy)phenyl)cyclohexan-1-one
Benzylideneacetone1-(3-(Benzyloxy)phenyl)-4-phenylbut-3-en-2-ol4-(3-(Benzyloxy)phenyl)-4-phenylbutan-2-one

This table shows potential products from competitive reaction pathways based on established principles.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful application for Grignard reagents, enabling the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. Magnesium,bromo[3-(phenylmethoxy)phenyl]- serves as an effective nucleophilic partner in these transformations, particularly in reactions catalyzed by palladium and nickel. organic-chemistry.org

Palladium-Catalyzed Cross-Couplings (e.g., Negishi Coupling)

Palladium complexes are highly effective catalysts for cross-coupling reactions involving organometallic reagents. While the Negishi coupling specifically refers to the use of organozinc reagents, a similar transformation can be achieved with Grignard reagents. This can occur either through direct coupling or via in situ transmetalation. The addition of a zinc salt (e.g., ZnBr₂) to the Grignard reagent can generate the corresponding organozinc species in the reaction mixture, which then participates in a classic Negishi-type catalytic cycle. organic-chemistry.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to an organohalide (e.g., aryl or vinyl bromide) to form a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the Magnesium,bromo[3-(phenylmethoxy)phenyl]- reagent (or its organozinc derivative) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. youtube.com

This methodology allows for the synthesis of complex biaryl structures and other coupled products.

Coupling PartnerCatalyst System (Example)Expected Product
4-BromoanisolePd(OAc)₂ / P(t-Bu)₃ / ZnBr₂3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
1-BromonaphthalenePd(PPh₃)₄1-(3-(Benzyloxy)phenyl)naphthalene
Vinyl BromidePdCl₂(dppf)3-(Benzyloxy)styrene

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions.

Nickel-Catalyzed Cross-Couplings (e.g., Kumada Coupling)

The nickel-catalyzed cross-coupling of Grignard reagents with organohalides, known as the Kumada coupling, is one of the earliest and most direct methods for this type of transformation. organic-chemistry.org Nickel catalysts are often more cost-effective than palladium and are highly efficient for coupling aryl Grignard reagents with aryl, heteroaryl, and vinyl halides (especially chlorides and bromides). rhhz.netnih.gov

The mechanism is analogous to the palladium-catalyzed cycle, involving oxidative addition of the organohalide to a Ni(0) species, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govsemanticscholar.org The choice of nickel precursor (e.g., NiCl₂) and ligand (e.g., phosphine (B1218219) ligands like dppe or N-heterocyclic carbenes) can significantly influence the reaction's efficiency and substrate scope. rhhz.netnih.gov

Coupling PartnerCatalyst System (Example)Expected Product
4-ChlorotolueneNiCl₂(dppe)3-(Benzyloxy)-4'-methyl-1,1'-biphenyl
2-BromopyridineNiCl₂(dpcp)2-(3-(Benzyloxy)phenyl)pyridine
1,2-DibromoethaneNiCl₂1,2-Bis(3-(benzyloxy)phenyl)ethane

This table presents representative examples of nickel-catalyzed Kumada coupling reactions.

Iron-Catalyzed and Other Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. While palladium and nickel have been extensively studied, iron has emerged as a desirable catalyst due to its low cost, abundance, and non-toxic nature. nih.govnih.gov Iron-catalyzed cross-coupling reactions have demonstrated broad applicability, enabling the coupling of various carbon hybridizations. nih.govacs.org

Specifically, iron-catalyzed coupling reactions involving aryl Grignard reagents, such as Magnesium,bromo[3-(phenylmethoxy)phenyl]-, with alkyl halides have been investigated. nih.gov These reactions often proceed efficiently, even with sterically hindered Grignard reagents. The mechanism is thought to involve an organoiron(I) intermediate, formed by the reduction of an Fe(III) precursor by the Grignard reagent. acs.org A key factor for high conversion in these reactions is the slow addition of the Grignard reagent to prevent catalyst deactivation through over-reduction and precipitation of iron. nih.gov

In addition to iron, other transition metals like nickel, palladium, and copper are also effective catalysts for cross-coupling reactions with Grignard reagents. acs.orgnih.gov Nickel and palladium catalysis, in particular, are widely used for forming carbon-carbon bonds between sp, sp2, and sp3-hybridized carbon atoms. nih.gov However, these reactions can be challenged by the less efficient oxidative addition of alkyl halides and the tendency of the resulting alkylmetal intermediates to undergo β-hydride elimination. nih.gov To address these issues, catalytic systems using additives like 1,3-butadiene (B125203) have been developed, which proceed through an anionic complex as the key intermediate. nih.gov Copper-catalyzed oxidative coupling of Grignard reagents, utilizing an oxidant like di-tert-butyldiaziridinone, has also been developed for both homo- and cross-coupling reactions, including C(sp)–C(sp3) bond formations. acs.org

The following table summarizes representative examples of transition metal-catalyzed coupling reactions involving aryl Grignard reagents.

CatalystElectrophileNucleophileProductYield (%)Reference
Fe(acac)₃Cyclohexyl bromidep-Tolylmagnesium bromidep-Tolylcyclohexane99
Fe(acac)₃Cyclohexyl bromidePhenylmagnesium bromidePhenylcyclohexane99
Fe(acac)₃exo-2-Bromonorbornane(4-Methoxyphenyl)magnesium bromideexo-2-(4-Methoxyphenyl)norbornaneHigh
Li₂CuCl₄Phenylmagnesium bromidePhenylmagnesium bromideBiphenyl (B1667301)98 acs.org
CuBr·SMe₂Phenylethynylmagnesium bromideIsopropylmagnesium chloride3-Methyl-1-phenyl-1-butyne83 acs.org

Mechanistic Insights into Transmetalation and Reductive Elimination Steps

The catalytic cycle of transition metal-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com Transmetalation is the transfer of an organic group from one metal to another, a fundamental step in many organometallic reactions. wikipedia.org In the context of Grignard reactions, this involves the transfer of the aryl group from the magnesium atom to the transition metal catalyst. youtube.com The thermodynamics of this process are driven by the relative electronegativities of the metals involved. wikipedia.org

Reductive elimination is the final step in the catalytic cycle, where the newly formed carbon-carbon bond is created, and the product is released from the transition metal center, regenerating the catalyst. youtube.com This step is often concerted and proceeds in a cis-fashion. youtube.com In some cases, particularly with palladium catalysts, the reductive elimination may proceed through a Pd(IV) intermediate. acs.org

Mechanistic studies, often employing density functional theory (DFT) calculations, have provided detailed insights into these steps. For instance, in iron-catalyzed biaryl cross-coupling, two potential catalytic cycles have been investigated. pku.edu.cnresearchgate.net One cycle involves the formation of an Ar-Fe(MgBr) intermediate, while the other involves the direct attack of the Grignard reagent on the oxidative addition intermediate. pku.edu.cn

Substitutional Reactions

Grignard reagents, including Magnesium,bromo[3-(phenylmethoxy)phenyl]-, are highly reactive species that can participate in various substitutional reactions beyond cross-coupling. wikipedia.org

Reaction with Electrophilic Halides

Aryl Grignard reagents can react with electrophilic halogen sources. While direct halogenation of a Grignard reagent is not the most common transformation, related reactions such as magnesium-halogen exchange are well-documented. For example, aryl Grignard reagents can undergo exchange with aryl iodides, leading to a new Grignard reagent and a new aryl halide. lookchem.com This process can compete with the desired cross-coupling reaction. lookchem.com The choice of solvent can significantly influence the selectivity between cross-coupling and halogen-metal exchange. lookchem.com

In some cases, the reaction of a Grignard reagent with a metal halide can be a key step in a catalytic cycle. For instance, the reaction of a Grignard reagent with a metallic halide can initiate a coupling reaction. acs.org

Silylation and Stannylation Reactions

Stannylation of aryl halides, a related process, is a primary method for preparing organostannane compounds, which are valuable intermediates in Stille cross-coupling reactions. researchgate.net These reactions are often catalyzed by palladium complexes. researchgate.net

Stereoselectivity and Regioselectivity in Reactions Involving Magnesium,bromo[3-(phenylmethoxy)phenyl]-

The stereoselectivity and regioselectivity of Grignard reactions are critical aspects that determine the structure of the final product.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the addition of Grignard reagents to carbonyl compounds, if the starting material is chiral or a chiral ligand is used, a high degree of stereoselectivity can be achieved. nih.gov For instance, the addition of aryl Grignard reagents to ketones in the presence of chiral N,N,O-tridentate ligands can lead to the formation of chiral tertiary alcohols with high enantioselectivity. nih.gov The structure of the ligand, particularly the presence of a biaryl fragment, has been shown to be crucial for controlling the stereoselectivity. nih.gov When adding to a substituted cyclohexanone, the Grignard reagent will typically attack from the less sterically hindered face, leading to a specific stereoisomer. youtube.com

Regioselectivity is the preference for reaction at one site over another. In reactions with α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity is influenced by factors such as the structure of the Grignard reagent and the substrate, as well as the reaction conditions. researchgate.net For example, the reaction of bis(2-benzothiazolyl)ketone with vinyl Grignard reagents shows that the regioselectivity of the attack (C- vs. O-alkylation) depends on the substituents on the vinyl group. mdpi.com The polarity of the solvent can also strongly influence the regioselectivity. mdpi.com

In the context of electrophilic addition reactions, such as bromohydrin formation, regioselectivity determines the position of the incoming nucleophile and electrophile. ma.edu For intramolecular reactions involving Grignard reagents with a tethered coordinating group, the length and nature of the tether can influence the regiochemical and stereochemical outcome due to the formation of cyclic intermediates. rsc.org

Computational and Experimental Mechanistic Elucidation of Grignard Reactivity

Understanding the mechanism of Grignard reactions has been a long-standing challenge due to the complex nature of the Grignard reagent in solution, which exists as an equilibrium of various monomeric and polymeric species (the Schlenk equilibrium). acs.orgacs.org Both computational and experimental methods have been crucial in unraveling these complexities. researchgate.netrsc.org

Computational studies , primarily using density functional theory (DFT), have provided significant insights. researchgate.netnih.gov These studies have investigated the structure of Grignard reagents in solution, the mechanism of their formation, and their reaction pathways. rsc.orgnih.govresearchgate.net Calculations have shown that dimeric Grignard species can be more reactive than monomeric ones in nucleophilic additions. researchgate.net Computational models have also been used to explore the competition between polar (nucleophilic) and single-electron transfer (SET) mechanisms. acs.org The nature of the substrate has been found to play a direct role in favoring a SET pathway. rsc.org Furthermore, computational approaches have been employed to study the transition states of various steps in catalytic cycles, such as the transmetalation and reductive elimination in cross-coupling reactions. pku.edu.cnacs.org

Experimental mechanistic studies have utilized various techniques to probe the reactivity of Grignard reagents. Kinetic studies have been used to understand the effect of solvents on reaction rates. researchgate.net The use of chiral Grignard reagents has served as a probe to distinguish between radical and nucleophilic pathways. acs.org For example, chiral secondary Grignard reagents have been shown to react with benzophenone largely via a radical mechanism, while their reaction with benzaldehyde (B42025) proceeds mainly through nucleophilic addition. acs.org Spectroscopic techniques, such as Mössbauer and EPR spectroscopy, combined with X-ray crystallography, have been used to identify key iron intermediates in catalytic cross-coupling reactions. nih.gov

The combination of computational and experimental approaches provides a powerful tool for a comprehensive understanding of the intricate reactivity of Grignard reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]-. rsc.org

Role of Aggregation States (Monomers, Dimers, Oligomers) in Solution

In ethereal solvents such as diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF), Grignard reagents are not simple monomeric species of the formula RMgX. wikipedia.org Instead, they exist in a complex and dynamic equilibrium involving multiple species, famously described by the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R2Mg) and a magnesium dihalide (MgX2).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium and the nature of the species in solution are profoundly influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. These species can further associate to form dimers, trimers, and higher oligomers, with bridging halide or alkyl/aryl groups. youtube.com The solvent plays a critical role by coordinating to the magnesium center, influencing both the Schlenk equilibrium and the degree of aggregation. rsc.org For instance, the more strongly coordinating solvent THF tends to favor the formation of monomeric species by breaking up the halide-bridged dimers that are more prevalent in diethyl ether. rsc.org

For an aryl Grignard reagent like Magnesium,bromo[3-(phenylmethoxy)phenyl]-, the presence of the phenylmethoxy group introduces an additional potential coordinating site—the ether oxygen on the substituent. This intramolecular coordination can compete with the solvent for a coordination site on the magnesium atom, potentially influencing the aggregation state. It is plausible that such intramolecular chelation could favor the monomeric form of the Grignard reagent, even in less strongly coordinating solvents like diethyl ether.

Table 1: Representative Degree of Association (i) for an Aryl Grignard Reagent in Different Solvents

Concentration (mol/L) Degree of Association (i) in Diethyl Ether Degree of Association (i) in Tetrahydrofuran (THF)
0.1 1.2 1.0
0.2 1.4 1.0
0.5 1.8 1.1
1.0 2.5 1.2

This table presents hypothetical data based on general trends observed for aryl Grignard reagents to illustrate the influence of solvent and concentration on aggregation.

The reactivity of the Grignard reagent is a composite of the reactivities of all species present in the equilibrium. It is generally considered that the monomeric species are more reactive than the aggregated forms in many reactions, although dimeric species have also been proposed to be the reactive entity in certain cases. rsc.org The specific role of each species in a given reaction is a subject of ongoing research.

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. d-nb.info In the context of Grignard reagents, both the formation of the reagent and its subsequent reactions can be probed using KIEs.

The formation of an aryl Grignard reagent from an aryl bromide and magnesium is a complex heterogeneous reaction. Studies on the bromine kinetic isotope effect (Br-KIE) during the formation of Grignard reagents have shown a discernible difference between alkyl and aryl bromides. researchgate.netorganic-chemistry.org The formation of Grignard reagents from aryl bromides is associated with a more pronounced Br-KIE compared to alkyl bromides. organic-chemistry.org This suggests that the cleavage of the C-Br bond is a significant part of the rate-determining step for aryl bromides. organic-chemistry.org

While specific KIE data for the formation of Magnesium,bromo[3-(phenylmethoxy)phenyl]- are not available, the data for related aryl bromides can provide valuable insights.

Table 2: Bromine Kinetic Isotope Effects (Br-KIEs) for the Formation of Various Aryl Grignard Reagents

Aryl Bromide Br-KIE (k⁷⁹/k⁸¹)
Bromobenzene (B47551) 1.0028 ± 0.0003
1-Bromonaphthalene 1.0027 ± 0.0004

Data sourced from a study on bromine kinetic isotope effects in Grignard reagent formation. researchgate.netorganic-chemistry.org

The observed normal Br-KIEs in the formation of aryl Grignard reagents support a mechanism where the C-Br bond is significantly weakened in the transition state. researchgate.netorganic-chemistry.org

In the reactions of Grignard reagents, KIEs can help to distinguish between different mechanistic pathways, such as polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. For instance, in the reaction of Grignard reagents with ketones, the carbon-13 KIE at the carbonyl carbon can provide evidence for the nature of the transition state. A significant KIE would suggest that the carbon-carbon bond formation is part of the rate-determining step, which is characteristic of the nucleophilic addition mechanism. Computational studies on the reactions of aryl Grignard reagents often model the transition state as a four-centered or six-centered species, involving the coordination of the carbonyl oxygen to the magnesium atom prior to the nucleophilic attack by the aryl group. wiley.comacs.org The structure of the transition state, and therefore the reaction mechanism, can be influenced by factors such as the steric bulk of the reactants and the nature of the solvent. wiley.com

Advanced Applications in Complex Chemical Synthesis

Building Block in Natural Product Synthesis

The structural complexity of natural products often demands synthetic strategies that are both precise and efficient. 3-(Benzyloxy)phenylmagnesium bromide serves as a key building block, enabling chemists to introduce a substituted aryl moiety that can be further functionalized into core components of natural product skeletons.

Incorporation into Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. While direct examples of the use of 3-(benzyloxy)phenylmagnesium bromide in PAH synthesis are not extensively documented, the utility of related Grignard reagents in such transformations is well-established, providing a clear blueprint for its application. For instance, phenylmagnesium bromide is known to react with α-tetralone to produce 1-phenylnaphthalene, a classic PAH, after dehydration and dehydrogenation steps. wikipedia.org

A similar reaction pathway is readily conceivable for 3-(benzyloxy)phenylmagnesium bromide. The Grignard reagent would add to the carbonyl group of a suitable cyclic ketone, such as α-tetralone or a substituted indenone. The resulting tertiary alcohol would then undergo acid-catalyzed dehydration to form an exocyclic double bond, which, through subsequent cyclization and aromatization steps (e.g., dehydrogenation), would yield a PAH bearing the benzyloxy-substituted phenyl group. This approach allows for the strategic placement of a protected phenol (B47542) group within a polycyclic system, which can be a key feature in the total synthesis of certain natural products.

Table 1: Representative Synthesis of PAHs using Phenylmagnesium Bromide

Reactant 1Reactant 2ProductReaction Type
Phenylmagnesium bromideα-Tetralone1-PhenylnaphthaleneGrignard addition, Dehydration, Dehydrogenation
Phenylmagnesium bromideBenzalphthalide2,3-Diphenyl-1-indenoneGrignard addition, Dehydration/Cyclization

This table illustrates established reactions with the parent phenylmagnesium bromide, which serve as models for the application of its benzyloxy-substituted counterpart.

Synthesis of Bioactive Phenolic Compounds

Many natural products owe their biological activity to the presence of phenolic hydroxyl groups. masterorganicchemistry.comwikipedia.org These functional groups are potent hydrogen bond donors and acceptors and can play a critical role in molecular recognition at biological targets. The benzyloxy group of 3-(benzyloxy)phenylmagnesium bromide is a widely used protecting group for a phenol. This allows the Grignard reagent to participate in reactions that would otherwise be incompatible with a free acidic proton of a phenol.

The synthetic strategy involves two key stages. First, the Grignard reagent is reacted with an electrophile (e.g., an aldehyde, ketone, or ester) to form the desired carbon skeleton. nih.govnih.gov For example, addition to a ketone would yield a tertiary alcohol. Once the core structure is assembled, the benzyl (B1604629) protecting group is removed. This deprotection is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere), which cleaves the benzyl ether bond to reveal the free phenol without affecting other reducible functional groups if conditions are chosen carefully. This method provides a powerful tool for the late-stage introduction of a phenolic moiety into a complex molecule, a common requirement in the synthesis of bioactive natural products.

Role in the Construction of Complex Macrocycles

Macrocycles, large cyclic molecules typically containing 12 or more atoms, are prevalent in nature and constitute an important class of therapeutic agents. libretexts.orgacs.org Their synthesis is a significant challenge, requiring robust and efficient ring-closing reactions. While specific literature detailing the use of 3-(benzyloxy)phenylmagnesium bromide in macrocyclization is scarce, the fundamental reactivity of Grignard reagents makes them potential candidates for certain C-C bond-forming macrocyclization strategies. wikipedia.org

One such strategy is the intramolecular addition of a Grignard reagent to a carbonyl group located at the other end of a long, linear precursor chain. For this to be successful, the reaction must be performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. A relevant example is the Prins-type macrocyclization, where a Grignard reagent adds to an aldehyde to initiate ring closure, forming a large-ring tetrahydropyran. By analogy, a linear precursor containing both a halide (for Grignard formation) and a ketone or aldehyde, with the 3-(benzyloxy)phenyl group incorporated into the chain, could be induced to cyclize. The benzyloxy group would provide a latent phenolic functionality that could be important for the final macrocycle's structure or biological activity.

Precursor for Pharmacologically Relevant Scaffolds and Intermediates

Beyond natural products, 3-(benzyloxy)phenylmagnesium bromide is a valuable precursor for creating molecular scaffolds and intermediates that are central to the development of new pharmaceuticals.

Synthesis of Aryl Ethers and Related Derivatives

The 3-(benzyloxy)phenyl moiety is itself a diaryl ether derivative (benzyl phenyl ether). This structural unit is a common motif in many pharmacologically active compounds. The Grignard reagent can be used to synthesize more complex aryl ether structures. For example, it can participate in transition metal-catalyzed cross-coupling reactions.

Although Grignard reagents are more commonly used as nucleophiles in addition reactions, they can be converted to other organometallic species (e.g., organozinc or organocopper reagents) via transmetalation, which then participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl halides. This would allow the 3-(benzyloxy)phenyl unit to be coupled with other aromatic or heteroaromatic rings, generating a library of complex diaryl ether scaffolds. Furthermore, reactions with electrophiles can lead to intermediates that are subsequently used to form other cyclic ethers, such as benzofurans.

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The introduction of specific aryl groups can be crucial for tuning the pharmacological properties of a drug candidate. 3-(Benzyloxy)phenylmagnesium bromide is an effective tool for introducing the 3-(benzyloxy)phenyl group into heterocyclic systems.

A powerful demonstration of a related Grignard reagent is the synthesis of substituted 2-pyrrolidinones, a common heterocyclic core. In one study, [3-(benzyloxy)propyl]magnesium bromide was added to an α-chiral aldimine in an intramolecular cascade reaction to construct the pyrrolidinone ring with high diastereoselectivity. This establishes a clear precedent for the use of benzyloxy-protected Grignard reagents in forming nitrogen-containing heterocycles. Following this logic, 3-(benzyloxy)phenylmagnesium bromide can be reacted with various heterocyclic electrophiles or precursors to generate the desired substituted heterocycles. The reaction of the Grignard reagent with an N-acyliminium ion, for example, would lead to the formation of α-substituted amines, which are precursors to a wide range of alkaloids and other nitrogenous heterocycles.

Table 2: Synthesis of a Heterocyclic Precursor using an Analogous Grignard Reagent

Grignard ReagentSubstrateProduct TypeSignificance
[3-(Benzyloxy)propyl]magnesium bromideα-Chiral N-tert-butanesulfinyl aldiminetrans-4-hydroxy-5-substituted 2-pyrrolidinoneAsymmetric synthesis of a key heterocyclic scaffold.

This table shows a reaction with a closely related benzyloxy-containing Grignard reagent, illustrating the potential of this class of reagents in heterocyclic synthesis.

Application in Material Science Research

The unique structural feature of Magnesium,bromo[3-(phenylmethoxy)phenyl]-, specifically the benzyloxy group on the phenyl ring, makes it a valuable building block in material science. This group can influence the electronic properties, solubility, and morphology of the final materials.

Synthesis of Advanced Organic Electronic Materials

The development of novel organic semiconductors is crucial for advancing electronic devices. Magnesium,bromo[3-(phenylmethoxy)phenyl]- serves as a key intermediate for creating monomers used in the synthesis of conjugated polymers, which are the active components in many organic electronic devices.

Conjugated polymers like poly(p-phenylene vinylene)s (PPVs) and poly(3-alkylthiophene)s (P3ATs) are widely studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netrsc.orgkocw.or.krtum.de The properties of these polymers can be finely tuned by modifying the structure of the monomer units.

The target Grignard reagent can be used to introduce the 3-(phenylmethoxy)phenyl moiety into these polymer backbones. For instance, in a modified Grignard Metathesis (GRIM) polymerization, various aryl Grignard reagents can be used to initiate the reaction and install functional end-groups onto regioregular poly(3-alkylthiophene) chains. cmu.edu A similar approach using Magnesium,bromo[3-(phenylmethoxy)phenyl]- would yield polymers with a benzyloxy-functionalized terminus. This functional group can enhance solubility and influence the solid-state packing of the polymer chains, which in turn affects charge transport properties. cmu.edu

Furthermore, this Grignard reagent can react with various electrophiles to construct complex monomers. For example, a reaction with a dialdehyde (B1249045) or a diketone could yield a monomer suitable for condensation polymerization, leading to novel PPV or poly(phenylene ethynylene) (PPE) derivatives. The bulky benzyloxy group can impart better solubility and processability to these otherwise often intractable polymers. nih.gov Research has shown that introducing bulky side groups can create hyperbranched structures that diminish intermolecular aggregation, a common issue that quenches fluorescence and reduces electroluminescence efficiency in the solid state. nih.gov

The table below outlines a representative reaction for monomer synthesis.

Table 1: Representative Monomer Synthesis using an Analogous Grignard Reagent

Reactant A Reactant B Product Type Potential Application
3-Methoxyphenylmagnesium bromide Propionic anhydride 3-Methoxypropiophenone Intermediate for specialty polymer synthesis

Data derived from a synthesis using the analogous compound 3-methoxyphenylmagnesium bromide. prepchem.com

Preparation of Monomers for Specialty Polymers

Beyond conjugated polymers for electronics, Magnesium,bromo[3-(phenylmethoxy)phenyl]- is instrumental in preparing monomers for a variety of specialty polymers. These polymers are designed to have specific properties such as high thermal stability, specific optical properties, or tailored surface characteristics.

The synthesis of monomers often involves the creation of new carbon-carbon bonds, a reaction for which Grignard reagents are ideally suited. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org For example, the Kumada cross-coupling reaction, which pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst, can be employed. Reacting Magnesium,bromo[3-(phenylmethoxy)phenyl]- with a di- or polyhalogenated aromatic compound would produce a complex monomer containing the benzyloxy functionality. This monomer could then be polymerized to create specialty polyarylenes.

The benzyloxy group can serve multiple purposes in the resulting polymer. It can be a simple modifying group to enhance solubility, or it can be a latent reactive site. The benzyl group can be cleaved under specific conditions to reveal a phenol, which can then be used for post-polymerization modification, such as grafting other polymer chains or attaching specific functional molecules. A study on end-functionalized poly(3-alkylthiophene)s demonstrated the introduction of a masked phenol group using 4-(2-tetrahydro-2H-pyranoxy)phenylmagnesium bromide, which was later deprotected to yield the phenol-terminated polymer. cmu.edu This highlights a powerful strategy for creating functional polymer materials.

Novel Catalyst and Ligand Development

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis, enabling more efficient, selective, and sustainable chemical reactions. bris.ac.uk Grignard reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]- are valuable precursors in the synthesis of phosphine (B1218219) ligands, which are ubiquitous in transition-metal catalysis.

By reacting three equivalents of Magnesium,bromo[3-(phenylmethoxy)phenyl]- with a phosphorus source such as phosphorus trichloride (B1173362) (PCl₃), one can synthesize tris(3-(phenylmethoxy)phenyl)phosphine. This is analogous to the established synthesis of triphenylphosphine (B44618) from phenylmagnesium bromide and PCl₃. wikipedia.org

Reaction Scheme for Ligand Synthesis: 3 C₆H₅OCH₂C₆H₄MgBr + PCl₃ → P(C₆H₄OCH₂C₆H₅)₃ + 3 MgBrCl

This phosphine, featuring three benzyloxy-substituted phenyl groups, represents a new ligand with distinct steric and electronic properties compared to simpler triarylphosphines. The electronic nature of the phosphine is modified by the electron-donating ether oxygen, while the bulky benzyloxy groups create a specific steric pocket around the metal center to which it coordinates. These properties can significantly influence the outcome of a catalytic reaction, affecting reaction rates, selectivity, and catalyst stability. scispace.com

This novel ligand could be applied in a wide array of palladium-, nickel-, or rhodium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings. Additionally, Grignard reagents have been shown to act as performance enhancers in the preparation of Ziegler-Natta catalysts, where they can increase both the activity and the stereoselectivity of the resulting catalyst system for olefin polymerization. askiitians.com

The table below lists the compounds mentioned in this article.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies

In Situ NMR Spectroscopy for Reaction Monitoring and Species Identification

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the mechanism of reactions involving Grignard reagents directly in the reaction vessel. magritek.comwiley.com It provides real-time qualitative and quantitative data on the consumption of reactants, the formation of products, and the presence of transient intermediates that would be undetectable through conventional ex-situ analysis. wiley.comresearchgate.net

Reaction Monitoring and Kinetics: By acquiring NMR spectra at regular intervals, the concentration of different species can be tracked throughout the course of a reaction. magritek.com This allows for the determination of reaction kinetics, including the reaction order and activation energies. researchgate.net For instance, the formation of a Grignard reagent can be monitored by observing the disappearance of the signals corresponding to the organic halide and the appearance of new signals for the organomagnesium species. researchgate.net Modern benchtop NMR spectrometers can even be placed directly in a fume hood and integrated into continuous flow reactors, enabling rapid optimization of reaction conditions. magritek.comresearchgate.net

Species Identification: Multinuclear NMR provides detailed structural information.

¹H and ¹³C NMR: These standard techniques are used to characterize the organic framework of the reactants, intermediates, and products. The chemical shifts of protons and carbons near the magnesium atom in the Grignard reagent are significantly different from those in the parent organic halide.

²⁵Mg NMR: This less common but highly informative technique provides direct insight into the coordination environment of the magnesium center. nih.gov Different species in the Schlenk equilibrium, such as the organomagnesium halide (RMgX) and the diorganomagnesium species (R₂Mg), have distinct ²⁵Mg chemical shifts, allowing for their identification and quantification in solution. nih.gov

Specialized NMR equipment, such as high-pressure NMR tubes, can be used to study reactions under elevated temperature and pressure, conditions often required for catalytic processes, mimicking the environment of an industrial reactor. wiley.com

NucleusApplication in Grignard Reaction AnalysisTypical Observations
¹H Monitoring consumption of starting material and formation of product. Identifying organic moieties.Shift changes in aromatic and aliphatic protons upon formation of the C-Mg bond.
¹³C Characterizing the carbon skeleton of intermediates and products.Significant upfield or downfield shifts for the carbon atom directly bonded to magnesium.
²⁵Mg Probing the coordination sphere of the magnesium atom. Distinguishing species in the Schlenk equilibrium. nih.govDistinct chemical shifts for RMgX, MgX₂, and R₂Mg species, sensitive to solvent and aggregation state. nih.gov

Infrared and Raman Spectroscopy for Characterization of Reaction Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the bonding and structure of Grignard reagents and their reaction intermediates. libretexts.orgwiley.com These methods are complementary and can be applied in situ, often using fiber-optic probes, to monitor reactions in real-time. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR is particularly useful for in-line process monitoring of Grignard reactions. researchgate.net Key vibrational modes provide structural fingerprints of the species present.

C-Mg Stretching: The absorption corresponding to the carbon-magnesium bond is a direct indicator of the Grignard reagent. For phenylmagnesium compounds, this band appears in the far-IR region, typically between 365 and 383 cm⁻¹. researchgate.net

Carbonyl Stretching: When a Grignard reagent reacts with a carbonyl-containing substrate (e.g., a ketone or ester), the initial step is coordination of the carbonyl oxygen to the Lewis acidic magnesium center. This coordination causes a noticeable decrease in the frequency of the C=O stretching vibration, an effect that can be readily monitored by IR spectroscopy to study the formation of the initial adduct. nih.gov

Raman Spectroscopy: Raman spectroscopy is highly effective for studying organometallic species in ethereal solvents, as solvents like diethyl ether and tetrahydrofuran (B95107) are weak Raman scatterers. It is sensitive to symmetric vibrations and bonds involving heavy atoms. The complementary nature of IR and Raman allows for a more complete vibrational analysis, as some modes may be IR-active but Raman-inactive, and vice versa. wiley.com Combining the techniques can help elucidate the structure of complex intermediates formed during the reaction.

Spectroscopic TechniqueVibrational ModeTypical Frequency Range (cm⁻¹)Significance for Magnesium, bromo[3-(phenylmethoxy)phenyl]-
Infrared (IR) Aryl-Mg Stretch365 - 383 researchgate.netDirect detection of the Grignard reagent.
Infrared (IR) C=O Stretch (of substrate)1650 - 1750A shift to lower frequency indicates coordination to the Mg center, revealing the formation of a pre-reaction complex. nih.gov
Raman Symmetric Ring Breathing~1000Changes in the aromatic ring vibrations upon metallation.

Mass Spectrometry Techniques (e.g., ESI-MS, APPI-MS) for Organometallic Adducts and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying the components of a complex reaction mixture by their mass-to-charge ratio (m/z). Due to the thermal lability and reactivity of organometallic compounds, soft ionization techniques are required to transfer the species from solution to the gas phase without causing fragmentation. upce.czuvic.ca

Electrospray Ionization (ESI-MS): ESI is a very gentle ionization method ideal for polar and ionic compounds. upce.cz It is particularly well-suited for studying Grignard reaction solutions, where charged or highly polar aggregates and adducts are often present. ESI-MS can detect short-lived reactive intermediates and adducts formed between the Grignard reagent and a substrate, providing direct evidence for proposed mechanistic steps. upce.cz The ability to couple ESI-MS with High-Performance Liquid Chromatography (HPLC) allows for the separation and identification of multiple components from a quenched reaction mixture. upce.cz

Atmospheric Pressure Photoionization (APPI-MS): APPI is another soft ionization technique that uses ultraviolet photons to ionize molecules. wikipedia.org It is particularly effective for analyzing weakly polar and non-polar compounds that are challenging to ionize by ESI. wikipedia.orgcreative-proteomics.com This makes it suitable for a broader range of organometallic species and organic substrates. Dopant-assisted APPI can be used to enhance ionization efficiency and detect neutral intermediates by forming adduct ions. creative-proteomics.com

These techniques are crucial for identifying not only the primary product but also byproducts and intermediates, such as magnesium-substrate adducts, which are central to understanding the reaction mechanism. acs.orgacdlabs.com

X-ray Crystallography of Related Magnesium Complexes (for structural insights into coordination)

While obtaining a single crystal of Magnesium, bromo[3-(phenylmethoxy)phenyl]- suitable for X-ray diffraction may be challenging, the crystal structures of related Grignard reagents provide invaluable, definitive insights into their solid-state structure and coordination. wikipedia.org These structures consistently show that the magnesium atom adopts a tetrahedral geometry. wisc.eduacs.org

For a typical arylmagnesium bromide like phenylmagnesium bromide, the crystal structure reveals that the magnesium center is coordinated to:

The aryl group (via the Mg-C bond).

The bromine atom.

Two solvent molecules (typically diethyl ether or tetrahydrofuran), which act as Lewis bases to complete the coordination sphere. acs.org

These crystal structures confirm that Grignard reagents are not simply "RMgX" but are discrete, monomeric coordination complexes in the solid state, for example, C₆H₅MgBr·2(C₂H₅)₂O. acs.org This information is critical for understanding the nature of the reagent, as the coordinated solvent molecules play a significant role in its solubility and reactivity. The structure in solution can be more complex, involving equilibria between monomers, dimers, and other aggregates (the Schlenk equilibrium), but the crystallographic data provides a foundational model of the primary coordination environment. wikipedia.orgwisc.edu

CompoundFormulaCoordination GeometryKey Structural FeaturesReference
Ethylmagnesium Bromide DietherateC₂H₅MgBr·2(C₂H₅)₂OTetrahedralMonomeric unit with Mg coordinated to ethyl, Br, and two ether oxygens. wisc.edu
Phenylmagnesium Bromide DietherateC₆H₅MgBr·2(C₂H₅)₂OTetrahedralMonomeric complex with Mg bonded to the phenyl ring, Br, and two ether molecules. acs.org
Methylmagnesium Bromide Tri-THFCH₃MgBr·3THFDistorted Trigonal BipyramidalMg is five-coordinate with three THF molecules in the crystal lattice. acs.org

Advanced Chromatographic and Separation Techniques for Reaction Mixture Analysis

Analyzing the complex mixture resulting from a Grignard reaction requires a combination of separation and analytical techniques. Because the Grignard reagent itself is highly reactive, the reaction is typically quenched (e.g., with an aqueous acid or ammonium (B1175870) chloride solution) before analysis. rsc.org This converts any remaining reagent into its corresponding hydrocarbon and magnesium salts.

Extraction: The first step in analysis is usually a liquid-liquid extraction to separate the organic products from the aqueous-soluble magnesium salts and other inorganic byproducts. tamu.edu If the product is an acid or base, its solubility can be manipulated by adjusting the pH, allowing for selective extraction and purification. tamu.edu

Flash Column Chromatography: This is a standard purification technique used to separate the desired organic product from unreacted starting materials and organic byproducts based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel). mdpi.comlibretexts.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary analytical techniques for determining the composition and purity of the final reaction mixture. libretexts.org

GC-MS: For volatile compounds, Gas Chromatography coupled with Mass Spectrometry allows for the separation and confident identification of the product and byproducts. rsc.orgacs.org

LC-MS: For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry is used. upce.czrsc.org This is a powerful combination for analyzing the complex product mixtures often generated in the synthesis of functionalized molecules. acs.org

These techniques, while analyzing the post-reaction mixture, provide the ultimate data on reaction yield and selectivity, which are crucial for inferring the efficiency of the mechanistic pathways under investigation.

Theoretical and Computational Chemistry Studies of Magnesium,bromo 3 Phenylmethoxy Phenyl

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of Grignard reagents.

For aryl Grignard reagents, DFT calculations, often employing functionals like B3LYP, provide insights into bond characteristics, charge distribution, and orbital energies. researchgate.netrsc.org The presence of the electron-donating 3-(phenylmethoxy) group is expected to influence the electronic properties of the phenyl ring and the carbon-magnesium bond compared to unsubstituted phenylmagnesium bromide. This substituent can affect the nucleophilicity of the Grignard reagent. chemrevlett.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org In a Grignard reagent, the HOMO is typically localized on the carbon atom bonded to magnesium, reflecting the nucleophilic character of this carbon. libretexts.orgyoutube.com

The energy of the HOMO is a key indicator of a molecule's nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity as a nucleophile. youtube.com The electron-donating nature of the para-alkoxy substituent in an analogue like methoxyphenylmagnesium bromide would be expected to raise the HOMO energy level compared to unsubstituted phenylmagnesium bromide, thereby enhancing its nucleophilicity. It is reasonable to infer a similar effect for the 3-(phenylmethoxy) substituent.

The LUMO, conversely, represents the ability of a molecule to accept electrons. In the context of a Grignard reaction with a carbonyl compound, the relevant interaction is between the HOMO of the Grignard reagent and the LUMO of the carbonyl electrophile. youtube.com

Table 1: Representative Frontier Orbital Energies for Analogous Aryl Grignard Reagents (Calculated)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenylmagnesium Bromide-1.51.02.5
4-Methoxyphenylmagnesium Bromide-1.31.12.4

Note: The values presented in this table are hypothetical and for illustrative purposes to show expected trends based on substituent effects. Actual calculated values would depend on the level of theory, basis set, and solvent model used.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. vaia.com The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. walisongo.ac.id

For a Grignard reagent like Magnesium,bromo[3-(phenylmethoxy)phenyl]-, the ESP surface would show a significant concentration of negative charge on the carbon atom bonded to the magnesium, highlighting its nucleophilic character. walisongo.ac.id The presence of the oxygen atom in the phenylmethoxy group would also present a region of negative electrostatic potential. This can have implications for the coordination of the Grignard reagent with electrophiles and solvent molecules. mdpi.com The ESP is useful for understanding non-covalent interactions and predicting how the molecule will interact with other species. vaia.com

Molecular Dynamics Simulations of Solvation Effects and Aggregation Behavior

Grignard reagents in solution, such as tetrahydrofuran (B95107) (THF), exist in a complex equilibrium involving various solvated and aggregated species (the Schlenk equilibrium). acs.org Molecular dynamics (MD) simulations are a powerful computational technique to study these dynamic processes. nih.govsciencemadness.org

MD simulations can model the explicit interactions between the Grignard reagent and solvent molecules, revealing how the solvent coordinates to the magnesium center. acs.org For Magnesium,bromo[3-(phenylmethoxy)phenyl]-, the ether oxygen of the phenylmethoxy group could potentially coordinate intramolecularly with the magnesium atom, influencing the Schlenk equilibrium and the reactivity of the reagent.

Furthermore, MD simulations can provide insights into the aggregation of Grignard reagents to form dimers, trimers, and larger oligomers. The nature and extent of this aggregation can significantly impact the reagent's reactivity. The simulations track the movements of atoms over time, allowing for the study of the formation and breaking of bonds within these aggregates and their interactions with the solvent. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. acs.orgnih.gov This provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

By modeling the reaction of Magnesium,bromo[3-(phenylmethoxy)phenyl]- with an electrophile, such as a ketone or aldehyde, computational methods can predict the energetics of the reaction pathway. This includes the relative energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated. acs.org

For example, in the reaction with a ketone, DFT calculations can determine the energy barrier for the nucleophilic addition of the aryl group to the carbonyl carbon. nih.gov The presence of the 3-(phenylmethoxy) substituent would likely modulate this barrier compared to unsubstituted phenylmagnesium bromide.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of Aryl Grignard Reagents with Acetone (B3395972)

Grignard ReagentActivation Energy (kcal/mol)
Phenylmagnesium Bromide15.2
3-(Phenylmethoxy)phenylmagnesium Bromide14.5

Note: These values are illustrative and intended to show the potential influence of the substituent on reactivity. Actual values would be subject to the specifics of the computational model.

Grignard reactions are known to proceed through different potential mechanisms, primarily a polar (nucleophilic addition) pathway and a single-electron transfer (SET) pathway, which involves radical intermediates. acs.orgbyjus.com Computational modeling can be used to explore the viability of these competing pathways.

By calculating the transition state energies for both the nucleophilic addition and the SET process, it is possible to predict which mechanism is more favorable under given conditions. acs.org For aryl Grignard reagents, the nature of the aryl group and the electrophile can influence the competition between these pathways. The 3-(phenylmethoxy) substituent, by altering the electronic properties of the aryl ring, could potentially shift the balance between the polar and SET mechanisms. For instance, electron-donating groups can sometimes favor the SET pathway.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

The application of chemoinformatic tools to organometallic compounds, including Grignard reagents, is a developing field. scirp.org These methods have the potential to significantly advance the understanding and prediction of the reactivity and properties of complex molecules like Magnesium,bromo[3-(phenylmethoxy)phenyl]-.

Principles of QSAR in the Context of Grignard Reagents

QSAR models are mathematical equations that relate the chemical structure of a compound to a specific endpoint, such as its reactivity or biological activity. wikipedia.org For a Grignard reagent like Magnesium,bromo[3-(phenylmethoxy)phenyl]-, a QSAR study could aim to predict its reactivity in a particular chemical transformation, for instance, its addition to a carbonyl compound. quora.com

The development of a QSAR model involves several key steps:

Data Set Curation: A dataset of structurally related Grignard reagents with experimentally determined reactivities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule (e.g., partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

Hypothetical QSAR Data for Aryl Grignard Reagents

In the absence of specific experimental data for Magnesium,bromo[3-(phenylmethoxy)phenyl]-, the following interactive table illustrates the type of data that would be generated in a hypothetical QSAR study on a series of substituted aryl Grignard reagents. The "Reactivity" in this hypothetical case could be the reaction rate constant for a specific reaction.

This table is for illustrative purposes only. The values are not based on experimental or calculated data for the listed compounds.

A QSAR model derived from such data could then be used to predict the reactivity of Magnesium,bromo[3-(phenylmethoxy)phenyl]- based on its calculated descriptors.

Cheminformatics Approaches for Grignard Reagent Analysis

Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data. nih.gov For a compound like Magnesium,bromo[3-(phenylmethoxy)phenyl]-, cheminformatics tools could be applied in several ways:

Database Searching and Substructure Analysis: Identifying structurally similar compounds in chemical databases to infer potential properties or reactivity patterns.

Molecular Diversity and Chemical Space Analysis: Understanding the structural diversity of a library of Grignard reagents and how they occupy chemical space. This can be valuable in designing new reagents with desired properties.

In Silico Prediction of Properties: While primarily developed for organic molecules, efforts are underway to extend cheminformatics models to predict the properties of organometallic compounds. scirp.org This could include predictions of stability, solubility, and potential reactivity.

The structural complexity of Grignard reagents, which can exist as monomers, dimers, and other aggregates in solution, presents a challenge for traditional cheminformatics approaches. quora.com However, the development of new descriptors and algorithms tailored to organometallic chemistry holds promise for the future.

Emerging Research Frontiers and Future Directions in the Chemistry of Magnesium,bromo 3 Phenylmethoxy Phenyl

Sustainable and Green Chemistry Approaches in its Synthesis and Use

The traditional synthesis of Grignard reagents often involves volatile and flammable organic solvents under strictly anhydrous conditions, posing safety and environmental concerns. Consequently, a significant research thrust is aimed at developing greener and more sustainable methods for the synthesis and application of reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]-.

Continuous flow chemistry has emerged as a powerful technology to mitigate the risks associated with Grignard reagent synthesis. The high surface-to-volume ratio in flow reactors provides superior heat transfer, enabling better control over the highly exothermic formation of organomagnesium halides. This approach allows for the in-situ generation of the Grignard reagent, which is immediately consumed in a subsequent reaction, minimizing the risks associated with handling and storing these highly reactive species.

Research has demonstrated that generating Grignard reagents by passing an organohalide over a packed bed of magnesium metal in a flow system is a viable and efficient method. The concentration of the resulting reagent can be monitored in real-time using Process Analytical Tools (PAT), such as in-line IR and NMR, ensuring consistent product quality and enabling safe, multi-day operations with high productivity. This modular approach is highly scalable and can be integrated into multi-step syntheses without the need for isolating sensitive intermediates.

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Safety High risk due to exothermicity and handling of pyrophoric magnesium.Enhanced safety through superior heat transfer and in-situ generation, minimizing accumulation of reactive species.
Scalability Challenging to scale due to heat dissipation issues.Readily scalable by extending operation time or using larger reactors.
Control Limited control over reaction parameters.Precise control over temperature, pressure, and residence time.
Efficiency Can suffer from lower yields and side reactions.Often achieves higher yields (up to 98% conversion) and better selectivity.
Integration Difficult to couple with subsequent reaction steps.Easily "telescoped" into multi-step syntheses without intermediate isolation.

Another key area of green chemistry is the reduction or elimination of hazardous organic solvents. While Grignard reagents are famously intolerant of water, research is exploring novel ways to conduct Grignard-type reactions in more environmentally benign media.

One approach involves solvent-free reactions where dried Grignard reagents, obtained by evaporating the ether solvent, are used as a powdered solid and mixed directly with the substrate. This solid-state method can sometimes lead to different reactivity and product ratios compared to solution-phase reactions.

Furthermore, innovative catalytic systems are being developed to perform Grignard-like reactions under aqueous conditions. A zinc-mediated process, for example, can facilitate carbon-carbon bond formation in the presence of water, significantly reducing the amount of anhydrous ether required. Other methods focus on simplifying the solvent drying process, a critical step for traditional Grignard reactions, by using molecular sieves instead of hazardous reagents like elemental sodium.

ApproachDescriptionKey Advantages
Solid-State Reaction Powdered, solvent-free Grignard reagent is mixed directly with the substrate.Eliminates bulk solvent, reduces pollution, and lowers costs.
Zinc-Mediated Aqueous System A zinc catalyst is used to facilitate the reaction in an aqueous medium.Drastically reduces the need for anhydrous organic solvents, improving safety and environmental profile.
Molecular Sieve Drying Using 3Å molecular sieves to dry the reaction solvent (e.g., diethyl ether) instead of reactive metals.Avoids the use of highly hazardous materials like elemental sodium for solvent preparation.

Photoredox and Electrochemical Grignard Chemistry

Recent advancements have seen the convergence of photoredox catalysis and electrochemistry with organometallic chemistry, offering milder and more selective alternatives to traditional methods. These techniques use light or electric current to generate reactive radical intermediates under conditions that are often more functional-group tolerant than classic Grignard reactions.

Instead of directly forming a polar organomagnesium bond, photoredox catalysis can generate nucleophilic alkyl radicals from stable precursors. These radicals can then participate in "Grignard-type" additions to electrophiles like imines, avoiding the use of highly basic

Conclusion and Outlook

Summary of Key Academic Contributions and Research Insights

While extensive research dedicated exclusively to Magnesium,bromo[3-(phenylmethoxy)phenyl]- is not widely documented in publicly available literature, its role and behavior can be understood through the lens of organomagnesium chemistry and studies on analogous compounds. The primary academic contribution of this reagent lies in its function as a nucleophilic source of the 3-(benzyloxy)phenyl anion, a valuable building block in the synthesis of more complex organic molecules.

Key research insights, drawn from studies of similar substituted Grignard reagents, indicate that the presence of the ether linkage (the benzyloxy group) can have a notable impact on the reagent's reactivity. For instance, in related compounds such as [3-(benzyloxy)propyl]magnesium bromide, the oxygen atom of the benzyloxy group can engage in intramolecular coordination with the magnesium center. rsc.org This coordination can influence the reagent's stability and stereoselectivity in reactions, a phenomenon that likely extends to Magnesium,bromo[3-(phenylmethoxy)phenyl]-. Such intramolecular chelation can create a more defined and rigid transition state in its reactions with electrophiles, potentially leading to higher diastereoselectivity in certain synthetic transformations. rsc.org

The reagent is typically prepared in situ from 1-bromo-3-(phenylmethoxy)benzene and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), a standard procedure for Grignard reagent formation. orgsyn.orgwikipedia.org Its utility is demonstrated in its commercial availability as a THF solution, underscoring its application in specialized organic synthesis. sigmaaldrich.com

Perspectives on Future Research Trajectories and Unanswered Questions

The full synthetic potential of Magnesium,bromo[3-(phenylmethoxy)phenyl]- remains an area ripe for exploration. Several future research trajectories can be envisioned:

Exploration in Cross-Coupling Reactions: A significant avenue for future research is the systematic investigation of this reagent in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada). nih.govnih.gov While the cross-coupling of aryl Grignard reagents is a well-established field, the specific influence of the meta-benzyloxy substituent on reaction efficiency, catalyst selection, and functional group tolerance is not well-defined. Studies could focus on its performance in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Asymmetric Synthesis: The potential for intramolecular coordination of the benzyloxy group opens up possibilities in asymmetric synthesis. Future studies could explore the use of this reagent with chiral electrophiles or in the presence of chiral ligands to induce stereoselectivity. Understanding the extent to which the benzyloxy group can direct the stereochemical outcome of a reaction is a key unanswered question.

Synthesis of Novel Bioactive Molecules: The 3-(benzyloxy)phenyl moiety is a structural component in various molecules of medicinal interest. A systematic exploration of the reactions of Magnesium,bromo[3-(phenylmethoxy)phenyl]- with a diverse range of electrophiles could lead to the development of novel synthetic routes to new classes of potential therapeutic agents.

Detailed Mechanistic and Structural Studies: There is a lack of detailed mechanistic and structural data for this specific Grignard reagent. Advanced spectroscopic techniques, such as variable temperature NMR and X-ray crystallography, could be employed to elucidate its solution-state structure, including the nature of the Schlenk equilibrium and the extent of solvent and intramolecular coordination. wikipedia.org Such fundamental studies would provide a more profound understanding of its reactivity.

Broader Academic Significance of Advanced Organomagnesium Chemistry

The study of specialized Grignard reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]- contributes to the broader academic significance of advanced organomagnesium chemistry in several ways:

Expanding the Synthetic Toolkit: The development and characterization of functionalized Grignard reagents expand the repertoire of tools available to synthetic chemists. These reagents allow for the introduction of complex and functionalized fragments in a single step, often with high chemo- and regioselectivity.

Understanding Structure-Reactivity Relationships: Investigating how substituents, such as the benzyloxy group, influence the structure and reactivity of Grignard reagents provides fundamental insights into organometallic reaction mechanisms. This knowledge is crucial for the rational design of new reagents and catalysts for more efficient and selective chemical transformations.

Innovation in Catalysis: The interplay between Grignard reagents and transition metal catalysts continues to be a fertile ground for innovation. The unique electronic and steric properties of reagents like Magnesium,bromo[3-(phenylmethoxy)phenyl]- can drive the development of new catalytic systems with enhanced performance and broader substrate scope. For instance, the development of iron-catalyzed cross-coupling reactions offers a more sustainable alternative to those using precious metals. nii.ac.jp

Q & A

What are the optimal reaction conditions for synthesizing Magnesium,bromo[3-(phenylmethoxy)phenyl]- to maximize yield and purity?

Methodological Answer:
The synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- requires careful optimization of reaction parameters. Key factors include:

  • Temperature: Maintaining a low temperature (e.g., 0–5°C) during Grignard reagent formation to prevent side reactions .
  • Solvent Choice: Use anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to stabilize the organomagnesium intermediate .
  • Reactant Ratios: Ensure stoichiometric equivalence between the aryl bromide precursor and magnesium metal to avoid excess unreacted starting material .
  • Moisture Control: Strict exclusion of air and moisture via inert gas (N₂/Ar) purging to prevent hydrolysis or oxidation .
    Post-synthesis, purification via filtration under inert atmosphere and spectroscopic validation (e.g., NMR) are critical for confirming purity .

How does the phenylmethoxy group influence the reactivity of Magnesium,bromo[3-(phenylmethoxy)phenyl]- compared to its structural analogs?

Methodological Answer:
The phenylmethoxy (–OCH₂C₆H₅) substituent introduces steric bulk and electron-donating effects, altering reactivity in two key ways:

Steric Hindrance: The bulky group reduces nucleophilic attack at the magnesium center, slowing undesired side reactions (e.g., coupling) compared to simpler aryl Grignard reagents like 3-methoxyphenylmagnesium bromide .

Electronic Effects: The methoxy group enhances electron density at the aromatic ring, increasing the stability of the intermediate during cross-coupling reactions (e.g., Kumada or Negishi couplings) .
Comparative studies with analogs (e.g., 3-chlorophenyl or unsubstituted derivatives) show that the phenylmethoxy group improves selectivity in forming carbon-carbon bonds with electrophilic partners .

What spectroscopic techniques are most effective for characterizing Magnesium,bromo[3-(phenylmethoxy)phenyl]- and ensuring structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy: Identify the aromatic proton environment (e.g., splitting patterns at δ 6.5–7.5 ppm for the substituted phenyl ring) and confirm the presence of the methoxy (–OCH₃) group (singlet at δ ~3.8 ppm) .
  • Infrared (IR) Spectroscopy: Detect Mg–Br stretching vibrations (~550 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., exact mass ~305.21 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography: Resolve the three-dimensional structure if single crystals are obtainable, though air sensitivity complicates this approach .

How should researchers address contradictions in reported biological activities of Magnesium,bromo[3-(phenylmethoxy)phenyl]- derivatives?

Methodological Answer:
Contradictions in biological data (e.g., enzymatic inhibition vs. activation) can arise from:

  • Variability in Assay Conditions: Standardize parameters like pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .
  • Purity Issues: Validate compound purity via HPLC or GC-MS before biological testing to exclude impurities as confounding factors .
  • Dose-Response Relationships: Perform multi-concentration studies to identify non-linear effects or biphasic responses .
  • Enzyme-Specific Mechanisms: Use knockout cell lines or selective enzyme inhibitors to isolate target pathways .

What safety protocols are essential when handling Magnesium,bromo[3-(phenylmethoxy)phenyl]- in laboratory settings?

Methodological Answer:

  • Air/Moisture Sensitivity: Store under inert atmosphere (Ar/N₂) in flame-dried glassware. Use Schlenk lines or gloveboxes for transfers .
  • Reactivity with Water: Avoid aqueous solutions; quench residues with dry alcohols (e.g., ethanol) followed by careful disposal .
  • Fire Hazard: Keep away from ignition sources due to flammability of THF/2-MeTHF solvents. Use CO₂ or dry chemical extinguishers .
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct risk assessments per UN 2924 guidelines .

How can computational modeling guide the design of experiments involving Magnesium,bromo[3-(phenylmethoxy)phenyl]-?

Methodological Answer:

  • DFT Calculations: Predict reaction pathways (e.g., Mg–C bond dissociation energies) and optimize transition states for cross-coupling reactions .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Solvent Effect Modeling: Use COSMO-RS to predict solubility in different solvents, aiding reaction medium selection .
  • Contradiction Resolution: Compare computed spectroscopic data (e.g., NMR chemical shifts) with experimental results to validate structures .

What strategies mitigate challenges in scaling up reactions using Magnesium,bromo[3-(phenylmethoxy)phenyl]-?

Methodological Answer:

  • Continuous Flow Systems: Improve heat/mass transfer and reduce air exposure risks compared to batch reactors .
  • Catalyst Screening: Test palladium or nickel catalysts to enhance turnover numbers in cross-coupling reactions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reagent consumption and adjust feed rates dynamically .
  • Waste Management: Develop protocols for magnesium waste neutralization (e.g., slow addition to isopropanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.